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Compound of Interest

Compound Name: Erbium silicide

Cat. No.: B1143583

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers, scientists, and engineers working on the fabrication of
erbium silicide (ErSix) thin films on silicon (Si) substrates. The focus is on minimizing interface
defects to ensure high-quality epitaxial growth and optimal device performance.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of interface defects observed during erbium silicide
formation on silicon?

Al: The most frequently encountered interface defects include:

e Pinholes and Pits: These are deep, penetrating, and regularly shaped pits on the silicide
surface that can degrade the performance of Schottky barrier devices.[1][2] Their shape
often reflects the crystallography of the silicon substrate, appearing triangular on Si(111) and
square on Si(001).[2]

o Pyramidal Defects: These are large, pyramid-shaped structural defects, typically 5-8 microns
wide, that form during the annealing of thin erbium films on Si(001) substrates.[1][2]

o Recessed Defects: These are pit-like or square/rectangular-shaped defects that are believed
to arise from non-uniform, island-like formation of crystalline ErSi>—x and localized silicon
out-diffusion at the Er/Si interface during the initial stages of silicide formation.[3]
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o Surface Roughness: Non-uniform nucleation and growth of the erbium silicide film can lead
to a rough surface morphology.[4]

Q2: What are the primary causes of these interface defects?
A2: The formation of interface defects is attributed to several factors:

o Erbium Oxidation: Erbium has a very high affinity for oxygen.[5] Oxidation can compete with
silicidation, especially in non-ultrahigh vacuum (UHV) environments, leading to the formation
of erbium oxides and a poor-quality interface.[5][6]

e Non-Uniform Silicide Growth: The reaction between erbium and silicon is a nucleation-
controlled process. Inhomogeneous growth can lead to rapid localized diffusion of silicon
atoms, resulting in the formation of recessed regions that can grow into pinholes.[3][5]

» Epitaxial Stress: Compressive, biaxial epitaxial stresses can cause the silicide film to
separate from the substrate and buckle, leading to the formation of pyramidal defects.[1][2]

 Interface Contamination: Contaminants at the initial metal-silicon or the evolving silicide-
silicon interface are a primary cause of surface pitting.[1]

Q3: How can | prevent the oxidation of the erbium film during annealing?

A3: Preventing erbium oxidation is critical for forming a high-quality silicide interface. The
following strategies are effective:

o Capping Layers: Depositing a capping layer on top of the erbium film before annealing
protects it from ambient oxygen. Commonly used capping materials include Titanium (Ti) and
Tantalum Nitride (TaN).[1][3][6] A Ti capping layer has been shown to be beneficial as it can
lower the formation temperature of ErSiz and improve film quality.[6] A TaN cap of
approximately 20 nm can minimize the formation of erbium silicate.[3]

« In-situ Annealing in UHV: Performing the deposition and annealing in an ultrahigh vacuum
(UHV) system minimizes exposure to oxygen.[1][5]

e Rapid Thermal Annealing (RTA): RTA in a controlled atmosphere, such as forming gas or
nitrogen, can limit the time the wafer is exposed to high temperatures, thereby reducing the
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risk of oxidation.[1][6]
Q4: What is the role of an interlayer, such as Nickel (Ni), in defect reduction?

A4: Introducing a thin (~1 nm) Nickel (Ni) interlayer between the erbium film and the silicon
substrate can effectively suppress the formation of recessed-type surface defects and improve
surface roughness.[3][4] The Ni forms a uniform nickel silicide layer at a lower temperature.
This pre-formed layer then acts as a template, promoting uniform nucleation and growth of the
subsequent erbium silicide film.[3][4]

Q5: Can the initial erbium film thickness influence defect formation?

A5: Yes, the initial thickness of the deposited erbium film can influence the type and density of
defects. Pinhole or pyramidal defects have been observed to form in ErSiz-x films depending
on the initial Er thickness.[1][5]

Troubleshooting Guide
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Problem

Possible Causes

Recommended Solutions

High density of pinholes or pits

in the silicide film.

1. Contamination at the Si
surface before Er deposition.
[1] 2. Non-uniform silicidation

and localized Si diffusion.[5]

1. Ensure rigorous pre-
deposition cleaning of the Si
substrate, potentially using
UHYV conditions.[1] 2.
Introduce a thin Ni interlayer
(~1 nm) to promote uniform
nucleation.[3][4] 3. Cap the Er
film with an amorphous Si
layer to minimize Si
consumption from the

substrate.[1]

Presence of large pyramidal

defects.

Epitaxial stress leading to film
buckling and separation from
the substrate.[1][2]

1. These defects are less likely
to form on amorphous
substrates, suggesting that
modifying the substrate or
using an amorphous interlayer

could be a solution.[1]

High sheet resistance of the

formed silicide film.

1. Incomplete silicidation. 2.
Oxidation of the erbium film.[5]
3. Formation of a high-

resistivity silicide phase.

1. Optimize annealing
temperature and time. ErSiz-x
formation begins around
300°C and is stable up to
1000°C.[1][5][7] 2. Use a
capping layer (e.g., TaN or Ti)
during annealing.[1][3][6] 3.
Ensure the annealing
temperature is sufficient for the
formation of the low-resistivity

ErSiz2-x phase.

Poor electrical contact
properties (high Schottky
barrier height).

1. Presence of an interfacial
layer (e.g., oxide). 2.
Incomplete reaction leading to
a mixed-phase silicide.[4] 3.
Oxygen contamination in the
silicide film.[8]

1. Improve pre-deposition
cleaning and use UHV
conditions. 2. Ensure complete
silicidation through appropriate
annealing conditions. With a Ni

interlayer, higher temperature
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annealing may be required to
achieve the desired low-
resistive contact.[4] 3. Maintain
oxygen concentration below
0.3% to achieve the lowest
Schottky barrier height.[8]

Quantitative Data Summary

Table 1: Annealing Temperatures and Resulting Phases/Properties
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Annealing
Temperature (°C)

Erbium Film
Thickness (nm)

Observations

Schottky Barrier
Height (SBH) on n-Si
(eV)

300

10, 31, 107

Reaction between Er
and Si begins; weak
ErSiz-x peaks
observed.[1][5]

450-550

10, 31, 107

Rapid reaction
between Er and Si;
significant drop in

sheet resistance.[5]

500

Formation of ErSiz—x
confirmed; optimal for

achieving low SBH.[1]
[8]

0.28[1][8]

500-900

Stable ErSiz2-x phase.
[11[5]

0.343 - 0.427[5]

>600

Potential for
agglomeration of
some silicides (e.g.,
NiSi).[9]

700-1000

10

Unstable and high
sheet resistance due
to oxidation problems
in thin films.[5]

Table 2: Influence of Interlayers and Capping Layers
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Layer Stack

Purpose

Key Findings

TaN (~20 nm) / Er / Si

Capping layer to prevent

oxidation.

Minimizes erbium silicate
formation and eliminates

protruding pyramidal defects.

[3]

Er / Ni (~1 nm) / Si

Interlayer for uniform

nucleation.

Prevents recessed-type
surface defects and improves

surface roughness.[3][4]

Ti (~10 nm) / Er/ Si

Capping layer to prevent

oxidation.

Protects Er from oxidation and
results in pinhole-free films

with a sharp interface.[1]

a-Si/ Er/ Si

Capping layer to control Si

diffusion.

Enables the growth of pinhole-

free epitaxial Er silicide films.

[1]

Experimental Protocols

Protocol 1: Erbium Silicide Formation using Sputtering and RTA

e Substrate Preparation:

o Start with a clean Si(100) substrate.

o Perform a standard RCA clean followed by a dip in dilute HF to remove the native oxide

and passivate the surface.

e Film Deposition:

o Immediately load the substrate into a high-vacuum sputtering system.

o Deposit the desired thickness of erbium (e.g., 10-100 nm) onto the Si substrate.[5]

o (Optional) Deposit a capping layer, such as 10 nm of Ti, on top of the erbium film without

breaking vacuum.[1]
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e Annealing:
o Transfer the sample to a Rapid Thermal Annealing (RTA) system.
o Anneal in a nitrogen (N2) or forming gas ambient.[1][6]

o Annealing temperatures can range from 300°C to 1000°C, with optimal silicidation often
occurring between 500°C and 600°C.[1][5]

e Characterization:

[e]

Use X-ray Diffraction (XRD) to confirm the formation of the ErSi>-x phase.[5]

o

Analyze the surface morphology for defects using Scanning Electron Microscopy (SEM)
and Atomic Force Microscopy (AFM).[5]

o

Measure the sheet resistance to evaluate the electrical quality of the silicide film.

[¢]

Fabricate Schottky diodes to determine the Schottky barrier height through current-voltage
(I-V) and capacitance-voltage (C-V) measurements.

Protocol 2: Defect Reduction using a Ni Interlayer
o Substrate Preparation:

o Follow the same substrate cleaning procedure as in Protocol 1.
e Film Deposition:

o In a high-vacuum deposition system, first deposit a thin (~1 nm) Ni interlayer onto the Si
substrate.[4]

o Subsequently, deposit the erbium film (e.g., 30 nm).
o Finally, deposit a TaN capping layer (~20 nm) to prevent oxidation.[3]
e Annealing:

o Perform RTA in a N2 ambient at temperatures ranging from 400°C to 700°C.
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e Characterization:

o Use Transmission Electron Microscopy (TEM) and X-ray Photoelectron Spectroscopy
(XPS) to study the interfacial reactions and layer formation.[3]

o Compare surface morphology (AFM, SEM) and electrical properties with samples
prepared without the Ni interlayer to evaluate the effectiveness of defect reduction.

Vi lizati
Characterization
Electrical Tests
~ A
Substrate Preparation Film Deposition (Sputtering) f Annealing
Si Wafer | RCA Clean | HF Dip Er Film Deposition | Capping Layer (TaN/Ti) RTA (N2 Ambient) »| SEM/AFM
J 1 J 1 ~/
»| XRD

Click to download full resolution via product page

Caption: Standard experimental workflow for erbium silicide formation.
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Caption: Logic diagram of defect formation and mitigation strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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